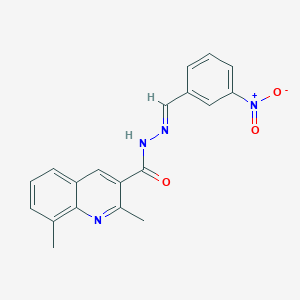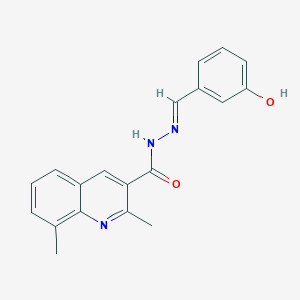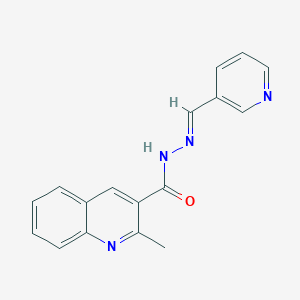![molecular formula C26H27N3O3 B306792 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide](/img/structure/B306792.png)
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide, also known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. BON is a hydrazide derivative of 2-oxoacid and naphthalene, and its unique chemical structure makes it a promising candidate for various applications in the field of drug discovery.
Mecanismo De Acción
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide exerts its pharmacological effects by binding to specific targets in the body. The exact mechanism of action of this compound is not yet fully understood, but it is believed to act by inhibiting enzymes and receptors involved in various physiological processes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine. This compound has also been found to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In vivo studies have shown that this compound has anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide in lab experiments is its unique chemical structure, which makes it a promising lead compound for drug development. This compound has also been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are various future directions for the research and development of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the identification of the specific targets and mechanisms of action of this compound, which can lead to the development of more effective drugs. Additionally, further research is needed to explore the potential therapeutic applications of this compound in various diseases and conditions.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide involves the condensation reaction between 2-(benzyloxy)-1-naphthaldehyde and 2-(1-azepanyl)-2-oxoacetic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions to obtain the desired product. The purity of the synthesized this compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N'-{[2-(benzyloxy)-1-naphthyl]methylene}-2-oxoacetohydrazide has shown potential in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, this compound has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising lead compound for the development of new drugs. In cancer research, this compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. In neuroscience, this compound has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Propiedades
Fórmula molecular |
C26H27N3O3 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-2-oxo-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H27N3O3/c30-25(26(31)29-16-8-1-2-9-17-29)28-27-18-23-22-13-7-6-12-21(22)14-15-24(23)32-19-20-10-4-3-5-11-20/h3-7,10-15,18H,1-2,8-9,16-17,19H2,(H,28,30)/b27-18+ |
Clave InChI |
LEFRHADAKJWKFJ-OVVQPSECSA-N |
SMILES isomérico |
C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
SMILES |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
SMILES canónico |
C1CCCN(CC1)C(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)

![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)
![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)


![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)
